molecular formula C17H13N5O2S B2511353 5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole CAS No. 1327316-48-2

5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole

Cat. No.: B2511353
CAS No.: 1327316-48-2
M. Wt: 351.38
InChI Key: KTMKXNSVESLRKL-UHFFFAOYSA-N
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Description

The compound 5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole is a complex heterocyclic molecule It features a benzodiazole core, an azetidine ring, and a thiophene-substituted oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole typically involves multi-step reactions. The process begins with the preparation of the thiophene-substituted oxadiazole, followed by the formation of the azetidine ring, and finally, the coupling with the benzodiazole core. Common reagents include phosphorus pentasulfide (P4S10) for sulfurization and various condensation agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole: undergoes several types of chemical reactions:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Electrophilic substitution reactions often use reagents like bromine or nitric acid .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzodiazole derivatives .

Scientific Research Applications

5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole: has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole:

Properties

IUPAC Name

3H-benzimidazol-5-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c23-17(10-3-4-12-13(6-10)19-9-18-12)22-7-11(8-22)16-20-15(21-24-16)14-2-1-5-25-14/h1-6,9,11H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMKXNSVESLRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)N=CN3)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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